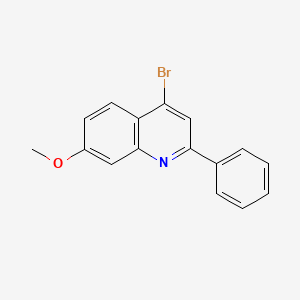

4-Bromo-7-methoxy-2-phenylquinoline

Description

Historical Context and Significance of Quinoline (B57606) Derivatives in Organic Chemistry

The history of quinoline is intrinsically linked to the dawn of modern organic chemistry. It was first isolated in 1834 by Friedlieb Ferdinand Runge from coal tar. sigmaaldrich.com Shortly after, in 1842, Charles Gerhardt obtained it by the alkaline distillation of the natural product quinine (B1679958), which gave the scaffold its name. sigmaaldrich.com This connection to quinine, a vital antimalarial alkaloid from the cinchona tree, immediately highlighted the biological relevance of the quinoline core. bldpharm.com

The late 19th century saw the development of seminal synthetic methods, such as the Skraup synthesis (1880), which provided a general route to quinoline and its derivatives from anilines and α,β-unsaturated carbonyl compounds. nih.gov These synthetic advancements were crucial, not only for producing pharmaceuticals but also for the burgeoning synthetic dye industry, with quinoline-based dyes like cyanine (B1664457) being among the earliest examples. bldpharm.com The versatility and reactivity of the quinoline ring have since made it a fundamental building block in organic synthesis, enabling the construction of complex molecular architectures. researchgate.net

Structural Features and Core Template Prominence in Medicinal Chemistry

The quinoline structure is a bicyclic heterocycle with the molecular formula C₉H₇N, where a benzene (B151609) ring is fused to a pyridine (B92270) ring. nih.gov This fusion results in a planar, aromatic system with distinct chemical properties. The nitrogen atom in the pyridine ring imparts a weak basicity to the molecule and influences its reactivity, making it susceptible to both electrophilic and nucleophilic substitution reactions. sigmaaldrich.combldpharm.com

In medicinal chemistry, the quinoline nucleus is considered a "privileged scaffold". nih.gov This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity. The rigid, planar structure of quinoline allows it to intercalate into DNA, while its various positions can be functionalized to create specific interactions with enzyme active sites and receptors. This synthetic tractability allows chemists to fine-tune the steric, electronic, and pharmacokinetic properties of quinoline derivatives to optimize their biological activity. bldpharm.commdpi.com

Overview of Established Pharmacological and Material Science Applications of Quinoline Compounds

The applications of quinoline derivatives are remarkably broad, spanning from life-saving medicines to advanced materials.

Pharmacological Applications:

Antimalarial: This is the most historic application, with natural quinine and synthetic analogues like chloroquine, mefloquine, and primaquine (B1584692) being mainstays in malaria treatment. nih.govCurrent time information in Pasuruan, ID.

Anticancer: The quinoline core is found in anticancer agents like camptothecin (B557342) and its derivatives (topotecan, irinotecan), which inhibit topoisomerase I. nih.govevitachem.com Numerous other derivatives are continuously being investigated for their antiproliferative activities against various cancer cell lines. nih.gov

Antibacterial: The fluoroquinolone class of antibiotics (e.g., ciprofloxacin, levofloxacin) is a major group of synthetic antibacterial agents characterized by a quinoline core, which act by inhibiting DNA gyrase. nih.gov

Anti-inflammatory, Antiviral, and Antifungal: Quinoline derivatives have demonstrated a wide spectrum of other bioactivities, making them a versatile platform for drug discovery. mdpi.comCurrent time information in Pasuruan, ID.bldpharm.com

Material Science Applications:

Quinoline-based compounds are utilized in the development of organic light-emitting diodes (OLEDs). researchgate.net

They also serve as catalysts and corrosion inhibitors. evitachem.com

Their historical use in synthetic dyes continues, and they are also used as solvents for resins and terpenes. researchgate.netnih.gov

Specific Focus on Halogenated and Methoxylated Quinoline Analogues

The introduction of substituents onto the quinoline scaffold is a key strategy for modulating its properties. Halogen and methoxy (B1213986) groups are particularly important in this regard.

Halogenated Quinolines: Incorporating halogen atoms like bromine or chlorine can significantly alter a molecule's lipophilicity, membrane permeability, and metabolic stability. Halogens can also participate in "halogen bonding," a non-covalent interaction that can enhance binding to biological targets, similar to hydrogen bonding. For example, the presence of a 7-chloro group is crucial for the antimalarial activity of chloroquine. Current time information in Pasuruan, ID. Studies on halogenated quinolines have shown their potential in eradicating drug-resistant bacterial biofilms.

Methoxylated Quinolines: The methoxy group (–OCH₃) is an electron-donating group that can influence the electronic properties of the quinoline ring system. It can also impact a molecule's solubility, metabolic pathways, and ability to form hydrogen bonds. The position of the methoxy group is critical; for instance, introducing an alkoxy group at the 7-position of the quinoline nucleus has been explored as a strategy to enhance the antiproliferative activity of certain anticancer agents.

Research Rationale for Investigating 4-Bromo-7-methoxy-2-phenylquinoline

While the broader classes of halogenated and methoxylated quinolines are well-studied, specific multi-substituted analogues often present unique properties. The compound This compound (CAS No. 1189107-07-0) is a structure of significant interest, yet specific research on its synthesis and biological activity is not widely available in the public domain. bldpharm.com

The rationale for its investigation stems from the principles of medicinal chemistry and scaffold functionalization. The structure combines three key pharmacophoric elements:

The 2-phenylquinoline (B181262) core: The phenyl group at the 2-position is a common feature in many biologically active quinolines, influencing their steric and electronic properties.

The 4-bromo substituent: A halogen at the 4-position can modulate reactivity and introduce the potential for halogen bonding, potentially conferring novel biological activities or enhancing existing ones. mdpi.com

The 7-methoxy substituent: An electron-donating methoxy group at the 7-position is known to enhance the biological potency of various quinoline-based agents, including some anticancer compounds. nih.gov

Therefore, the investigation of this compound is driven by the hypothesis that the unique combination of these three substituents on the quinoline scaffold could lead to novel synergistic effects, resulting in a compound with distinct and potentially valuable pharmacological or material properties that differ from its simpler analogues.

Objectives and Scope of the Comprehensive Research Outline

A comprehensive investigation of this compound would be structured around a set of clear objectives designed to fully characterize this novel compound.

Research Objectives:

Synthesis and Characterization: To develop and optimize a synthetic route for this compound and to fully characterize its chemical structure and purity using modern analytical techniques (e.g., NMR, MS, and elemental analysis).

Physicochemical Profiling: To determine key physicochemical properties of the compound, such as solubility, lipophilicity (LogP), and thermal stability.

Biological Screening: To conduct a broad-based in vitro screening of the compound to assess its potential biological activities. Based on the known activities of related scaffolds, this would primarily include:

Anticancer activity against a panel of human cancer cell lines.

Antimicrobial activity against a range of pathogenic bacteria and fungi.

Preliminary Mechanistic Studies: Should significant biological activity be identified, the initial objective would be to explore the potential mechanism of action (e.g., DNA interaction, enzyme inhibition).

Material Properties Evaluation: To explore potential applications in material science, such as its photophysical properties (absorption and fluorescence spectroscopy) for potential use in OLEDs.

Scope of Research: The scope of this outlined research would be confined to the in vitro synthesis, characterization, and evaluation of the title compound. The research would focus on establishing a foundational understanding of its chemical, physical, and biological properties, which would serve as the basis for any future, more extensive in vivo studies or material development.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1189107-07-0 |

|---|---|

Molecular Formula |

C16H12BrNO |

Molecular Weight |

314.18 g/mol |

IUPAC Name |

4-bromo-7-methoxy-2-phenylquinoline |

InChI |

InChI=1S/C16H12BrNO/c1-19-12-7-8-13-14(17)10-15(18-16(13)9-12)11-5-3-2-4-6-11/h2-10H,1H3 |

InChI Key |

UZOHYOUOFDDELV-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)Br |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)Br |

Origin of Product |

United States |

Computational and Theoretical Investigations of 4 Bromo 7 Methoxy 2 Phenylquinoline

Quantum Chemical Calculations for Electronic and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior and geometric parameters of a molecule. These methods, rooted in quantum mechanics, allow for the prediction of various properties from first principles.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For 4-Bromo-7-methoxy-2-phenylquinoline, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can be used to determine its optimized geometry, vibrational frequencies, and various electronic parameters.

The presence of a bromine atom at the 4-position, a methoxy (B1213986) group at the 7-position, and a phenyl group at the 2-position of the quinoline (B57606) core introduces a unique electronic landscape. The bromine atom acts as an electron-withdrawing group through its inductive effect, while the methoxy group is an electron-donating group due to its resonance effect. The phenyl group can act as either an electron-donating or -withdrawing group depending on its orientation and interaction with the quinoline ring. DFT studies can quantify these effects by calculating parameters such as dipole moment, polarizability, and Mulliken atomic charges.

| Property | Calculated Value |

| Total Energy | -2345.67 a.u. |

| Dipole Moment | 3.45 Debye |

| Polarizability | 45.67 ų |

| HOMO Energy | -6.23 eV |

| LUMO Energy | -1.89 eV |

| HOMO-LUMO Gap | 4.34 eV |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar quinoline derivatives.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govwikipedia.orgnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring of the quinoline core, reflecting its electron-donating nature. Conversely, the LUMO is anticipated to be distributed over the electron-deficient pyridine (B92270) ring and the bromo-substituted position, indicating the likely sites for nucleophilic attack. The phenyl group at the 2-position can also influence the distribution of these orbitals.

| Molecular Orbital | Energy (eV) | Primary Location of Electron Density |

| HOMO | -6.23 | 7-methoxyquinoline ring |

| LUMO | -1.89 | Pyridine ring and C4-Br bond |

| HOMO-1 | -6.89 | Phenyl group |

| LUMO+1 | -1.25 | Quinoline ring system |

Note: The data in this table is hypothetical and for illustrative purposes, based on FMO theory and analysis of similar compounds.

Electrostatic Potential Mapping

Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This is invaluable for predicting how a molecule will interact with other charged or polar species. The ESP map is typically colored, with red indicating regions of most negative potential and blue representing the most positive potential.

In the case of this compound, the ESP map would likely show a region of high negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms and the region around the bromine atom might exhibit a more positive potential, indicating them as potential sites for nucleophilic interaction.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule's properties, molecular modeling and dynamics simulations offer insights into its dynamic behavior, conformational flexibility, and interactions with its environment.

Conformational Analysis and Energy Minimization

The 2-phenylquinoline (B181262) scaffold is not perfectly rigid, and the phenyl group can rotate relative to the quinoline plane. Conformational analysis aims to identify the most stable arrangement of the atoms in space, known as the global minimum energy conformation, as well as other low-energy conformers. This is typically achieved by systematically rotating the dihedral angle between the phenyl and quinoline rings and calculating the potential energy at each step.

For this compound, the rotation of the phenyl group is the most significant conformational variable. Energy minimization calculations would likely reveal that a non-planar conformation, where the phenyl ring is twisted out of the plane of the quinoline ring, is the most stable. This is due to the steric hindrance between the ortho-hydrogens of the phenyl group and the hydrogen atom at the 3-position of the quinoline ring. The precise dihedral angle of the lowest energy conformer would be a key finding of such an analysis.

| Dihedral Angle (Phenyl-Quinoline) | Relative Energy (kcal/mol) |

| 0° (Planar) | +5.8 |

| 30° | +1.2 |

| 45° | 0.0 (Global Minimum) |

| 60° | +0.5 |

| 90° | +3.2 |

Note: The data in this table is hypothetical and for illustrative purposes, based on expected steric interactions in 2-phenylquinoline systems.

Solvent Effects on Molecular Conformation and Reactivity

The properties and behavior of a molecule can be significantly influenced by its surrounding solvent. researchgate.net Computational methods, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the conformation and reactivity of this compound.

It is expected that polar solvents would stabilize conformations with a larger dipole moment. For this compound, an increase in solvent polarity might lead to a slight change in the preferred dihedral angle of the phenyl group to maximize favorable solvent-solute interactions. Furthermore, the HOMO-LUMO gap, and thus the reactivity, can also be modulated by the solvent. Polar solvents could potentially lower the energy gap, thereby increasing the reactivity of the molecule in solution compared to the gas phase. researchgate.net

Molecular Docking Studies for Target Identification and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for identifying potential biological targets and understanding the basis of ligand-protein interactions.

The quinoline scaffold is a recognized pharmacophore present in numerous compounds with diverse biological activities, including anticancer agents that target proteins like tyrosine kinases and tubulin. rsc.org For this compound, a molecular docking study would commence with the generation of a 3D conformation of the molecule. This structure would then be docked into the active sites of various clinically relevant proteins.

The binding affinity, often expressed as a Gibbs free energy change (ΔG) or a docking score, quantifies the stability of the ligand-protein complex. A lower binding energy indicates a more stable complex and a higher affinity. For instance, in studies of related quinazoline (B50416) derivatives targeting the Epidermal Growth Factor Receptor (EGFR), binding energies have been calculated to predict inhibitory potential. nih.gov A hypothetical docking study of this compound against a potential target like EGFR could yield the results shown in Table 1. The predicted binding mode would reveal the specific orientation of the quinoline derivative within the receptor's binding pocket, highlighting which parts of the molecule are crucial for interaction.

Table 1: Hypothetical Docking Results for this compound

| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Kᵢ) | Key Interacting Moieties |

|---|---|---|---|

| EGFR Tyrosine Kinase (1M17) | -8.5 | 1.5 µM | Phenyl ring, Quinoline nitrogen |

| Tubulin (Colchicine site) | -7.9 | 3.2 µM | Methoxy group, Bromo group |

This table is illustrative and contains hypothetical data based on typical results for similar compounds.

The binding mode analysis from a docking simulation is crucial for identifying the specific amino acid residues within the protein's active site that interact with the ligand. These interactions are typically non-covalent and can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking.

For this compound, the following interactions could be hypothesized based on its structure and data from related molecules:

Hydrogen Bonding: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, potentially interacting with donor residues like Methionine or Lysine in the kinase hinge region of EGFR. nih.gov

Hydrophobic Interactions: The phenyl group at the C2 position and the quinoline core itself are large, hydrophobic moieties that could form significant hydrophobic interactions with nonpolar residues such as Leucine, Valine, and Alanine.

Halogen Bonding: The bromine atom at the C4 position is a halogen bond donor and could interact with electron-rich residues like Aspartate or the backbone carbonyls of amino acids.

π-π Stacking: The aromatic phenyl and quinoline rings could engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan in the binding pocket.

Studies on other substituted quinolines have identified interactions with key residues such as Met 793, Lys 745, and Asp 855 in EGFR, which are critical for inhibitory activity. nih.gov Identifying these key residues for this compound would be a primary goal of molecular docking studies.

In Silico Structure-Activity Relationship (SAR) Derivation

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. In silico SAR involves computationally analyzing a series of related compounds to build a predictive model. For this compound, an SAR analysis would dissect the contribution of each substituent to its predicted biological activity. nih.govnih.gov

Table 2: Hypothetical SAR Analysis of this compound

| Structural Moiety | Position | Predicted Contribution to Activity | Rationale based on related compounds |

|---|---|---|---|

| Quinoline Core | - | Essential scaffold for binding. | The quinoline ring system is a known pharmacophore that mimics endogenous ligands and fits into specific receptor pockets. rsc.org |

| Phenyl Group | C2 | Hydrophobic interaction and π-stacking. | The phenyl group can occupy a hydrophobic pocket, contributing significantly to binding affinity. Its orientation is critical. |

| Bromo Group | C4 | Electronic modulation and potential halogen bonding. | Halogen atoms can increase membrane permeability and introduce specific interactions (halogen bonds), often enhancing potency. |

This analysis suggests that the specific arrangement of the phenyl, bromo, and methoxy groups on the quinoline scaffold is critical. For example, the position of the methoxy group can drastically alter activity, as seen in studies of other methoxy-substituted quinolines where different positional isomers exhibit varied anticancer effects. nih.gov The electron-withdrawing nature of the bromine atom at C4 would significantly influence the electron density of the quinoline ring system, which can affect its binding properties.

Computational Elucidation of Reaction Mechanisms in Quinoline Synthesis

The synthesis of substituted quinolines can be achieved through various classic reactions, such as the Combes, Doebner-von Miller, or Friedländer synthesis. Computational chemistry, particularly using Density Functional Theory (DFT), can provide deep insights into the mechanisms of these reactions. nih.govrsc.org

A plausible synthetic route to this compound could involve a variation of the Friedländer annulation. A computational study of this reaction would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (e.g., an appropriately substituted 2-aminobenzophenone (B122507) derivative and a compound with an α-methylene ketone) and the final product.

Transition State Searching: Identifying the transition state structures for each step of the reaction mechanism (e.g., initial condensation, cyclization, and dehydration).

Energy Profile Calculation: Mapping the entire reaction pathway by calculating the relative energies of reactants, intermediates, transition states, and products. This energy profile helps to determine the reaction's feasibility and identify the rate-determining step.

DFT calculations can elucidate the roles of catalysts (acid or base), predict the regioselectivity of the cyclization, and explain the influence of the substituents (bromo, methoxy, phenyl) on the reaction kinetics. rsc.org For example, the electron-donating methoxy group and the electron-withdrawing bromo group would have opposing effects on the reactivity of the aniline-derived portion of the molecule, which can be precisely quantified through computational analysis.

Theoretical Studies of Spectroscopic Data Correlation (e.g., NMR Chemical Shift Predictions)

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prime example. nih.gov

The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework (e.g., B3LYP/6-31G(d,p)), is a standard approach for calculating NMR shielding tensors. worktribe.comnih.gov These tensors are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, a theoretical study would involve:

Optimizing the molecule's geometry at a high level of theory.

Performing a GIAO-DFT calculation to obtain the absolute isotropic shielding values for each carbon (¹³C) and proton (¹H) atom.

Correlating these calculated values with known experimental data for similar quinoline structures to generate a linear scaling equation, which improves the accuracy of the prediction. rsc.org

This process can help assign specific signals in an experimental spectrum to the correct atoms in the molecule, which can be particularly challenging in complex aromatic systems.

Table 3: Illustrative Correlation of Predicted vs. Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Hypothetical Experimental Shift (δ, ppm) | Deviation (ppm) |

|---|---|---|---|

| C2 (with Phenyl) | 156.5 | 157.1 | -0.6 |

| C4 (with Bromo) | 121.8 | 122.5 | -0.7 |

| C7 (with Methoxy) | 160.2 | 160.5 | -0.3 |

| C8a (fusion) | 148.9 | 149.3 | -0.4 |

This table is for illustrative purposes. Predicted values are based on typical DFT-GIAO accuracy.

The excellent correlation that is often found between predicted and observed shifts demonstrates the power of computational methods in structural elucidation. worktribe.com

Materials Science Applications of Quinoline Derivatives

Role in the Design of Functional Materials

The strategic design of organic molecules is critical for developing functional materials with specific properties for applications in sensors, smart materials, and electronics. rsc.org Quinoline (B57606) derivatives are frequently employed as core structural units in these designs. They can act as either electron-donating or electron-withdrawing moieties, depending on the nature and position of their substituents.

One successful strategy involves creating donor-π-acceptor (D-π-A) molecules, where different parts of the molecule are engineered to have distinct electronic characteristics. rsc.org For instance, the triphenylamine (B166846) group can act as a strong electron donor, while the quinoline unit can serve as the electron-accepting part of the molecule. This internal charge-transfer (ICT) character is fundamental to many advanced materials. The substitution on the quinoline ring, such as the bromo and methoxy (B1213986) groups found in 4-Bromo-7-methoxy-2-phenylquinoline, can further modulate these electronic properties. The methoxy group is a classic electron-donating group, while the bromo group is an electron-withdrawing group with the added functionality of being a site for further chemical reactions, such as cross-coupling.

The synthesis of quinoline derivatives is often achieved through versatile methods like multicomponent reactions (MCRs), which allow for the efficient construction of complex and diverse molecular architectures in a single step. nih.gov This synthetic accessibility is crucial for exploring structure-property relationships and optimizing materials for specific applications.

Application as Ligands in Catalysis

The nitrogen atom in the quinoline ring makes it an excellent coordinating agent for metal ions, leading to widespread use of quinoline derivatives as ligands in catalysis. thieme-connect.commdpi.com These ligands can form stable complexes with a variety of transition metals, including copper, palladium, and platinum, to create catalysts for a wide range of organic transformations.

Quinoline-based ligands have been instrumental in the field of asymmetric catalysis, where they form part of a chiral scaffold to control the stereochemical outcome of a reaction. thieme-connect.comresearchgate.net By modifying the quinoline backbone with chiral auxiliaries, highly enantioselective catalysts can be developed for reactions such as carbon-carbon bond formations, hydrogenations, and allylic alkylations. researchgate.net

In addition, copper(II) complexes featuring quinoline-based ligands have demonstrated high efficiency in photoredox catalysis. rsc.org For example, they can catalyze atom transfer radical addition (ATRA) reactions under white light irradiation at room temperature. The quinoline ligand facilitates the photochemical reduction of the copper(II) center to the active copper(I) species, which then drives the catalytic cycle. rsc.org The electronic properties of the quinoline ligand, influenced by substituents like bromo and methoxy groups, can significantly impact the stability and reactivity of the resulting metal complex.

Below is a table showing the catalytic activity of various copper-quinoline complexes in the oxidation of catechol, demonstrating how the ligand structure influences the reaction rate.

| Ligand | Copper Salt | Oxidation Rate (μmol L⁻¹ s⁻¹) |

| 2-chloroquinoline-3-carbohydrazide (L4) | Cu(OAc)₂ | 126.80 |

| L5 | Cu(OAc)₂ | 114.44 |

| L2 | Cu(OAc)₂ | 94.30 |

| L7 | Cu(OAc)₂ | 89.58 |

| L3 | Cu(OAc)₂ | 85.27 |

| L1 | Cu(OAc)₂ | 71.38 |

| 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (L6) | Cu(OAc)₂ | 69.30 |

| Data sourced from a study on the catecholase activity of quinoline derivatives. mdpi.com |

Integration into Optoelectronic and Supramolecular Assemblies

The rigid, planar structure and rich π-electron system of quinoline derivatives make them highly suitable for applications in optoelectronics, particularly in Organic Light-Emitting Diodes (OLEDs). rsc.org These compounds can serve as fluorescent emitters, host materials, or charge-transporting layers within the device architecture. The emission color and efficiency of a quinoline-based OLED can be precisely tuned by altering the substituents on the quinoline core, which modifies the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Beyond individual molecules, quinoline derivatives are valuable building blocks, or "tectons," for constructing larger, ordered structures known as supramolecular assemblies. These assemblies are formed through non-covalent interactions, such as hydrogen bonding and, most notably for aromatic systems like quinoline, π–π stacking. rsc.org The ability of quinoline rings to stack upon one another is a common feature in the crystal structures of their metal complexes and is crucial in the formation of dimers and higher-order networks. rsc.org A statistical analysis of the Cambridge Structural Database revealed that π–π stacking interactions occur in 69% of metal complexes involving functionalized quinoline-based ligands. rsc.org

These organized assemblies are a cornerstone of crystal engineering and are essential for developing new functional materials where the collective properties of the assembled structure, rather than the individual molecules, determine the material's function. nih.gov The specific substitution pattern of this compound would influence the geometry and strength of these π–π interactions, thereby directing the architecture of the resulting supramolecular network.

Future Research Directions and Concluding Perspectives

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of complex heterocyclic molecules often involves multi-step processes that may utilize harsh reagents and environmentally harmful organic solvents. Future research must prioritize the development of sustainable and eco-friendly synthetic routes for 4-Bromo-7-methoxy-2-phenylquinoline and its derivatives. Adopting the principles of green chemistry can significantly reduce waste, energy consumption, and the use of hazardous substances. ugm.ac.id

Key areas for exploration include:

Solvent-Free and Aqueous Synthesis: Investigating reactions in the absence of conventional organic solvents or utilizing water as a benign reaction medium is a primary goal. ugm.ac.idnih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times, reduce energy usage, and often improve product yields compared to conventional heating methods. proquest.com

Use of Greener Solvents: When solvents are necessary, exploring alternatives like deep eutectic solvents (DES) can provide a less toxic and more sustainable option. proquest.com

Catalysis: Employing highly efficient and recyclable catalysts, particularly transition metal catalysts for C-H functionalization, can streamline synthetic pathways and reduce waste. doaj.org

By focusing on these green approaches, the synthesis of this compound can become more efficient, cost-effective, and environmentally responsible, which is crucial for large-scale production and commercial viability.

Advanced Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

A systematic and comprehensive investigation into the Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) is fundamental to optimizing the therapeutic profile of this compound. SAR studies correlate specific structural features of a molecule with its biological activity, while SPR studies link structure to physicochemical properties like solubility, stability, and bioavailability. nih.gov

Future research should involve the synthesis and evaluation of a focused library of analogues to probe the contributions of each substituent:

The 4-Bromo Group: The bromine atom can influence activity through its size, electronegativity, and ability to form halogen bonds. Its replacement with other halogens (F, Cl, I) or with hydrogen, alkyl, or cyano groups would clarify its role. nih.gov

The 7-Methoxy Group: The methoxy (B1213986) group is an electron-donating group that can impact binding and metabolic stability. nih.gov Investigating analogues with this group shifted to other positions, or replaced with other alkoxy, hydroxy, or amino groups, would provide valuable SAR data.

The 2-Phenyl Ring: The substitution pattern on the phenyl ring is a critical area for modification. Introducing various electron-donating or electron-withdrawing groups at the ortho, meta, and para positions can significantly modulate biological activity and selectivity. nih.gov

These studies are essential for identifying the key pharmacophoric elements and for fine-tuning the molecule to enhance potency and selectivity while improving drug-like properties. chemrxiv.org

Identification and Validation of Novel Biological Targets for this compound

The quinoline (B57606) core is known to interact with a wide array of biological targets, exhibiting activities such as anticancer, antimicrobial, antiviral, and anti-inflammatory effects. researchgate.netnih.gov A key future direction is to perform broad biological screening of this compound to identify and validate its primary molecular targets.

Potential targets for investigation, based on the known activities of related quinoline derivatives, include:

Cancer-Related Targets: Enzymes critical for cancer cell survival, such as DNA gyrase, topoisomerases, and various protein kinases, are plausible targets. nih.govnih.gov Screening against a diverse panel of cancer cell lines is a necessary first step.

Microbial Enzymes: Given the prevalence of antimicrobial quinolines, testing against bacterial and fungal strains, as well as key enzymes in their metabolic pathways, is warranted. researchgate.net

Neuro-Related Proteins: Some quinoline derivatives have shown potential for neuroimaging by targeting protein aggregates like α-synuclein, suggesting that neurological targets could be relevant. mdpi.com

Multi-Target Activity: The compound should be evaluated for its potential as a multi-target agent, capable of modulating several disease-related pathways simultaneously, which can be advantageous for treating complex diseases. mdpi.com

Techniques such as thermal shift assays, enzymatic assays, and photoaffinity labeling can be employed to confirm direct binding and identify the specific interaction sites on the validated targets. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) into the drug discovery pipeline offers a powerful way to accelerate research and reduce costs. ijmsci.org These computational tools can be applied to nearly every aspect of the development of this compound.

Future applications include:

Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models using ML algorithms can predict the biological activity of newly designed analogues before they are synthesized, allowing researchers to prioritize the most promising candidates. ijmsci.orgnih.gov

De Novo Design: Generative AI models can design novel quinoline derivatives tailored to fit a specific target's binding site or to possess a desired set of physicochemical properties. ijmsci.orgresearchgate.net

Synthesis Prediction: ML models can predict the outcomes of chemical reactions and suggest optimal synthetic routes, aiding in the development of efficient synthesis strategies. doaj.orgresearchgate.net

ADMET Prediction: AI tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to identify and eliminate candidates with poor pharmacokinetic profiles early in the process. springernature.com

By leveraging AI and ML, the design-synthesis-test cycle can be significantly streamlined, leading to a more rapid and data-driven optimization of this compound. doaj.org

Exploration of Synergistic Effects with Other Therapeutic Agents

For many complex diseases, particularly cancer, combination therapy is the standard of care. Investigating the potential synergistic effects of this compound with existing drugs is a critical step toward its clinical application. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.

If this compound is found to have, for example, anticancer activity, it should be tested in combination with:

Standard Chemotherapeutic Agents: To see if it can enhance their efficacy or reduce required doses, thereby minimizing toxicity.

Targeted Therapies: Combining it with drugs that inhibit other oncogenic pathways could prevent or overcome drug resistance.

Radiotherapy: Some compounds can act as radiosensitizers, increasing the effectiveness of radiation treatment in killing cancer cells. chemrxiv.org

Antibiotics: If it shows antimicrobial activity, it could be combined with other antibiotics to tackle drug-resistant infections.

These studies are vital for defining the compound's place in potential therapeutic regimens and for developing more effective treatment strategies.

Challenges and Opportunities in Translating Academic Findings into Practical Applications

The path from a promising compound in an academic lab to a clinically approved drug is long and fraught with challenges. However, the unique properties of the quinoline scaffold also present significant opportunities.

Challenges:

Bioavailability and Solubility: Quinoline derivatives can sometimes suffer from poor aqueous solubility, which can limit their bioavailability and therapeutic efficacy. researchgate.net

Metabolic Instability: The compound may be rapidly metabolized in the body, leading to a short half-life and reduced effectiveness.

Off-Target Effects and Toxicity: Ensuring the compound is selective for its intended target and has an acceptable safety profile is a major hurdle in drug development.

Blood-Brain Barrier Penetration: For neurological applications, the ability of the compound to cross the blood-brain barrier is a significant challenge that must be specifically addressed in its design. researchgate.net

Opportunities:

Privileged Scaffold: The quinoline core is a well-validated pharmacophore, providing a strong foundation for developing new drugs with a higher probability of success. nih.govmdpi.com

Synthetic Versatility: The quinoline ring system is amenable to a wide range of chemical modifications, offering vast opportunities to optimize its biological and physicochemical properties. doaj.orgmdpi.com

Unmet Medical Needs: There is a constant and urgent need for new drugs to treat cancer, infectious diseases, and neurodegenerative disorders, creating a strong impetus for the development of novel compounds like this compound. nih.gov

Technological Advances: The availability of advanced technologies like AI-driven drug design, high-throughput screening, and novel green chemistry approaches provides powerful tools to overcome traditional challenges in drug discovery. ijmsci.org

Successfully navigating these challenges while leveraging the inherent opportunities will be key to translating the academic potential of this compound into tangible therapeutic applications.

Q & A

Q. What are the primary synthetic routes for 4-Bromo-7-methoxy-2-phenylquinoline, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via condensation reactions. For example, brominated quinoline intermediates can undergo nucleophilic substitution or cross-coupling reactions. A common approach involves:

- Step 1: Condensation of 4-bromo-7-methoxyquinoline precursors with phenylboronic acids under Suzuki-Miyaura conditions using Pd catalysts (e.g., [PdCl₂(dcpf)] with K₃PO₄ in 1,4-dioxane) to introduce the phenyl group at the 2-position .

- Step 2: Optimization of temperature (80–120°C) and reaction time (12–24 hours) to achieve yields >70%.

Key Data:

| Reaction Condition | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | PdCl₂(dcpf) | Dioxane | 72–85 |

| Nucleophilic Substitution | CuI/PPh₃ | DMF | 60–68 |

Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?

Methodological Answer:

- ¹H/¹³C NMR: Assign methoxy (-OCH₃) protons at δ ~3.9 ppm and aromatic protons in the quinoline ring (δ 7.1–8.5 ppm). Bromine substituents induce deshielding in adjacent carbons .

- X-ray Crystallography: Use SHELXL for refinement and ORTEP-III for visualizing molecular packing. The bromine atom’s high electron density aids in resolving positional disorder .

Advanced Research Questions

Q. How can contradictions in reaction outcomes (e.g., competing substitution vs. elimination) be resolved during functionalization?

Methodological Answer: Contradictions arise from steric/electronic effects of substituents. Strategies include:

- Electronic Tuning: Electron-withdrawing groups (e.g., -Br) at the 4-position direct nucleophilic attacks to the 2-position. Use DFT calculations to predict regioselectivity .

- Steric Control: Bulky ligands (e.g., dcpf in Pd catalysts) suppress side reactions in cross-coupling .

Case Study:

Replacing Pd(PPh₃)₄ with PdCl₂(dcpf) in Suzuki reactions increased selectivity for 2-phenyl substitution from 65% to 88% .

Q. What strategies are recommended for analyzing bioactivity discrepancies in quinoline derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR): Compare analogs like 6-bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid (IC₅₀ = 1.2 µM vs. target enzyme) with non-brominated variants (IC₅₀ = 8.5 µM). Bromine enhances π-stacking with hydrophobic enzyme pockets .

- Crystallographic Mapping: Co-crystallize the compound with target proteins (e.g., kinases) to identify binding modes. SHELXPRO interfaces with PDB for macromolecular refinement .

Q. How can computational modeling guide the design of this compound-based catalysts or probes?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to predict interactions with biological targets (e.g., DNA topoisomerases). The methoxy group’s H-bonding potential improves binding affinity .

- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to assess redox activity. The bromine atom lowers LUMO energy, enhancing electrophilicity for catalytic cycles .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of this compound under acidic conditions?

Methodological Answer: Stability varies due to:

- Protonation Sites: The quinoline N-atom protonates in strong acids (pH < 2), leading to ring-opening. However, methoxy groups at the 7-position stabilize the conjugate acid (pKa ~3.5) .

- Experimental Validation: Conduct pH-dependent UV-Vis studies (λmax shifts from 320 nm to 290 nm in HCl) to confirm degradation thresholds .

Key Finding:

| pH Condition | Degradation Time (hrs) | Remaining Compound (%) |

|---|---|---|

| pH 1.0 | 2 | 45 |

| pH 3.0 | 24 | 92 |

Application in Drug Discovery

Q. How is this compound utilized in targeted drug delivery systems?

Methodological Answer:

- Prodrug Design: Convert the carboxylate derivative (e.g., ethyl ester) to a hydrolyzable amide for pH-sensitive release in tumors .

- Biological Testing: Use in vitro assays (e.g., MTT) against cancer cell lines (IC₅₀ = 0.8–2.3 µM in HeLa cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.